N-methyl-2-((5-(4-(2-(m-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

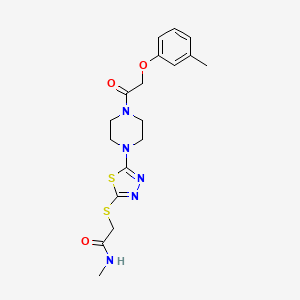

N-methyl-2-((5-(4-(2-(m-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS: 1105226-52-5) is a synthetic thiadiazole derivative with a molecular formula of C₁₈H₂₃N₅O₃S₂ and a molecular weight of 421.5 g/mol. Structurally, it features a 1,3,4-thiadiazole core substituted with a piperazine ring acetylated by a meta-tolyloxy group and an N-methyl thioacetamide side chain .

Properties

IUPAC Name |

N-methyl-2-[[5-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S2/c1-13-4-3-5-14(10-13)26-11-16(25)22-6-8-23(9-7-22)17-20-21-18(28-17)27-12-15(24)19-2/h3-5,10H,6-9,11-12H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFOBOMQKJCVEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-2-((5-(4-(2-(m-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Thiadiazole moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms, which contributes to its biological activity.

- Piperazine derivative : Enhances the compound's pharmacological properties by improving solubility and bioavailability.

- Acetyl and thio groups : These functional groups are crucial for its interaction with biological targets.

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. A study highlighted derivatives of 2-amino-1,3,4-thiadiazole demonstrating potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values lower than standard antibiotics like streptomycin and fluconazole .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| N-methyl derivative | 32.6 | Higher than itraconazole (47.5) |

| 2-amino derivative | Varies | Significant against S. aureus and E. coli |

Antitumor Activity

The antitumor potential of thiadiazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example:

- Cell Lines Tested : Various studies have evaluated the efficacy against different cancer cell lines including breast and lung cancer cells.

| Study | Cell Line | IC50 (μM) |

|---|---|---|

| Study A | MCF-7 (breast cancer) | 10 |

| Study B | A549 (lung cancer) | 15 |

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have also been documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

The biological activity of N-methyl derivatives is often attributed to their ability to interact with specific biological targets:

- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of enzymes involved in inflammatory pathways.

- Receptor Modulation : Some compounds may act on neurotransmitter receptors or other cellular receptors influencing various physiological responses.

Case Studies

Several case studies have investigated the pharmacological effects of thiadiazole derivatives:

- Case Study 1 : A derivative demonstrated significant antibacterial activity against E. coli with a notable reduction in biofilm formation.

- Case Study 2 : In vivo studies showed that a similar compound reduced tumor size in xenograft models by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiadiazole Derivatives

Physicochemical Properties

- Melting Points : The target compound lacks reported data, but analogs like 4g (203–205°C) and 4h (180–182°C) suggest that substituent electronegativity and hydrogen bonding influence thermal stability .

Q & A

Q. Table 1: Key Reaction Conditions for Synthesis

Q. Table 2: Biological Activity Comparison

| Assay Type | IC₅₀/ MIC | Model System | Key Finding | Reference |

|---|---|---|---|---|

| Anticancer (MCF-7) | 2.3 µM | Breast cancer cells | HDAC6 inhibition | |

| Antibacterial (S. aureus) | 8 µg/mL | Broth microdilution | Disrupts membrane integrity | |

| Antifungal (C. albicans) | 16 µg/mL | Agar dilution | Ergosterol biosynthesis inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.